N-(1H-benzimidazol-6-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-6-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a benzimidazole ring, a pyrrole ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-6-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-6-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(1H-benzimidazol-6-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound has potential applications as a probe for studying enzyme interactions and as a scaffold for drug design. Its ability to interact with various biological targets makes it a valuable tool in medicinal chemistry.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The presence of multiple heterocyclic rings enhances its ability to interact with biological macromolecules.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure allows for the fine-tuning of these properties through chemical modifications.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-6-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple rings allow it to form stable complexes with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-1H-benzimidazol-6-yl)-2-pyridinecarboxamide
- 3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid
- 2,6-di(1-pyrazolyl)pyridine
Uniqueness
N-(1H-benzimidazol-6-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to its combination of three different heterocyclic rings. This structure provides a versatile platform for chemical modifications and interactions with various biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C16H13N5OS |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H13N5OS/c1-10-14(23-16(19-10)21-6-2-3-7-21)15(22)20-11-4-5-12-13(8-11)18-9-17-12/h2-9H,1H3,(H,17,18)(H,20,22) |
InChI Key |
SOAAGZPOISHLQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC4=C(C=C3)N=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.